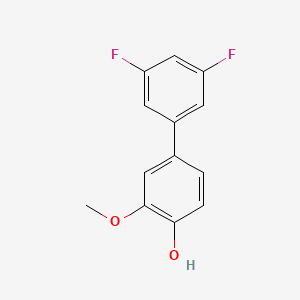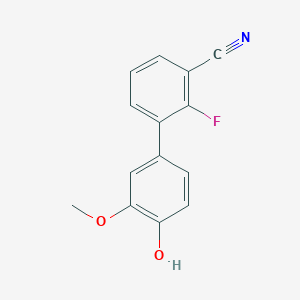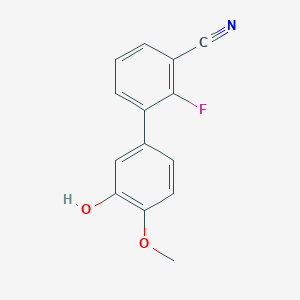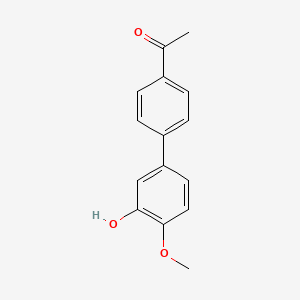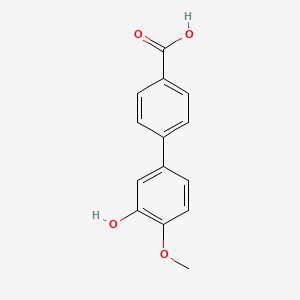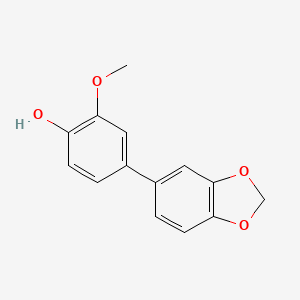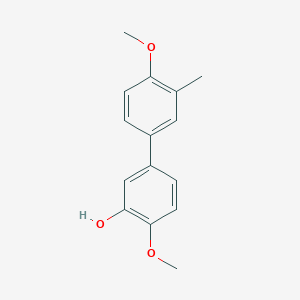
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% (MDOP) is a phenolic compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of many compounds, including drugs, and it is used in the production of polymers and other materials. MDOP is also used as a reagent in biochemical and physiological studies, as well as in the synthesis of pharmaceuticals.
科学的研究の応用
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, as well as in the synthesis of polymers and other materials. It is also used in biochemical and physiological studies, as it can be used to study the effects of certain compounds on the body. 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in the synthesis of drugs such as antipsychotics, antidepressants, and anti-inflammatory drugs. Additionally, it has been used to study the effects of certain compounds on the brain and nervous system.
作用機序
The mechanism of action of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% is not fully understood, but it is believed to involve the binding of the compound to certain receptors in the body. The binding of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% to these receptors may lead to a variety of biochemical and physiological effects, depending on the type of receptor that is bound. For example, 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% may bind to serotonin receptors, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an antidepressant effect in animal studies, as well as an anti-inflammatory effect. Additionally, it has been shown to have a neuroprotective effect, which may be due to its ability to bind to certain receptors in the brain.
実験室実験の利点と制限
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high purity (95%). Additionally, it is relatively stable and has a low toxicity. However, there are also some limitations to using 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% in lab experiments. It is not very soluble in water, and it can be difficult to accurately measure the concentration of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% in a solution. Furthermore, the effects of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% can vary depending on the type of receptor it binds to, so it is important to carefully control the concentration of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% in the solution.
将来の方向性
There are several potential future directions for research involving 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95%. One potential direction is to further study the mechanism of action of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95%, as well as its effects on different receptors in the body. Additionally, further research could be done to study the potential therapeutic applications of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95%, such as its potential use as an antidepressant or anti-inflammatory drug. Furthermore, further research could be done to develop more efficient and cost-effective methods for synthesizing 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95%. Finally, further research could be done to study the potential toxicity of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% and to develop methods for safely and accurately measuring its concentration in a solution.
合成法
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized from the reaction of 2-methoxyphenol and 3,4-methylenedioxyphenylboronic acid in the presence of a base. The reaction is typically performed in a solvent such as methanol, ethanol, or acetonitrile. The reaction is usually carried out at a temperature of 80–90°C for 1–2 hours. The reaction yields a product with a purity of 95%.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-16-12-4-2-9(6-11(12)15)10-3-5-13-14(7-10)18-8-17-13/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVGOGWLSDCEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


